Product packaging for 2-Bromo-3-ethoxynaphthalene(Cat. No.:CAS No. 50389-69-0)

2-Bromo-3-ethoxynaphthalene

Cat. No.: B8733433
CAS No.: 50389-69-0
M. Wt: 251.12 g/mol
InChI Key: RLTDFWNXKQVSKR-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Core in Advanced Chemical Research

The naphthalene skeleton, consisting of two fused benzene (B151609) rings, is a fundamental structural motif in a vast array of chemical compounds. researchgate.net Its prevalence is notable in natural products, pharmaceuticals, and functional materials. rsc.org The rigid, planar, and electron-rich nature of the naphthalene core makes it an excellent scaffold for the construction of complex molecular architectures. This structural unit is integral to numerous commercial drugs, including the anti-inflammatory Naproxen and the antifungal agent Terbinafine, highlighting its biomedical importance. rsc.orglifechemicals.com Furthermore, naphthalene derivatives are crucial in materials science, finding applications as organic dyes, pigments, and components in electronic devices like organic field-effect transistors and light-emitting diodes. acs.orgresearchgate.net The unique photophysical properties of many naphthalene-based compounds also make them valuable as fluorescent probes for biological imaging and sensing applications. google.com

Importance of Strategic Functionalization in Naphthalene Derivatives

While the basic naphthalene structure is significant, its true utility in research and development is unlocked through strategic functionalization—the precise placement of various chemical groups onto the core. researchgate.net The construction of these polysubstituted naphthalenes is a key focus for organic chemists. rsc.org Functional groups dictate the molecule's physical and chemical properties, including its solubility, stability, reactivity, and, crucially, its biological activity or material function. acs.orgresearchgate.net

The process of adding functional groups to a naphthalene ring, however, can be challenging due to issues of regioselectivity—controlling exactly where the new group attaches. researchgate.net Traditional methods like electrophilic aromatic substitution often yield mixtures of products. researchgate.net Consequently, a significant area of chemical research is dedicated to developing novel, regioselective methods for naphthalene functionalization. researchgate.net Techniques such as C-H activation, which allows for the direct modification of carbon-hydrogen bonds, are emerging as powerful tools to create complex naphthalene derivatives that were previously difficult to synthesize. rsc.organr.fr The ability to install multiple, different functional groups in a controlled manner is essential for fine-tuning the properties of the final molecule for specific applications, from drug design to advanced materials. researchgate.netrsc.org

Contextualizing 2-Bromo-3-ethoxynaphthalene within the Field of Polyfunctionalized Naphthalenes

Within the broad class of functionalized naphthalenes, this compound serves as a prime example of a polyfunctionalized system. This compound features two distinct functional groups attached to the naphthalene core: a bromine atom at the 2-position and an ethoxy group (–OCH2CH3) at the 3-position.

The presence of both a halogen (bromo) and an ether (ethoxy) group makes this compound a versatile synthetic intermediate. The bromine atom is a particularly useful handle for further chemical transformations. It can be readily replaced by other functional groups through various coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the construction of more complex molecules. The ethoxy group, on the other hand, modulates the electronic properties and solubility of the naphthalene system. Such polyfunctionalized naphthalenes are key building blocks in the synthesis of more elaborate structures for medicinal chemistry and materials science. For instance, similar brominated naphthalene derivatives are used as starting materials for creating heterocyclic compounds or as precursors in the synthesis of larger, more complex organic molecules. alfa-chemical.comontosight.ai The specific substitution pattern of this compound provides a unique chemical entity with potential for use in the development of novel compounds and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11BrO B8733433 2-Bromo-3-ethoxynaphthalene CAS No. 50389-69-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50389-69-0

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

2-bromo-3-ethoxynaphthalene

InChI

InChI=1S/C12H11BrO/c1-2-14-12-8-10-6-4-3-5-9(10)7-11(12)13/h3-8H,2H2,1H3

InChI Key

RLTDFWNXKQVSKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1Br

Origin of Product

United States

Reactivity Profiles and Transformative Chemistry of 2 Bromo 3 Ethoxynaphthalene

Reactivity of the Bromine Substituent

The bromine atom at the 2-position of the naphthalene (B1677914) ring is the primary site of reactivity, enabling both nucleophilic substitution and the formation of organometallic species.

Nucleophilic Substitution Reactions (e.g., Displacement by Cyanide)

The bromine atom on the naphthalene core can be displaced by nucleophiles. A notable example is the reaction with cyanide ions, typically from potassium or sodium cyanide, to form 3-ethoxy-2-naphthalenecarbonitrile. This reaction is a classic example of nucleophilic aromatic substitution, where the cyanide ion acts as the nucleophile. youtube.comshout.educationchemguide.co.uk The reaction is typically carried out by heating the halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol (B145695). chemguide.co.uk The presence of water is generally avoided as it can lead to the formation of hydroxylated byproducts. shout.educationchemguide.co.uk The mechanism for this type of transformation with primary haloalkanes is generally considered to be an SN2 reaction, involving a bimolecular collision in the rate-determining step. shout.educationchemguide.co.uk

This transformation is significant as it introduces a nitrile group, which is a versatile functional group that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic systems.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The bromine substituent of 2-bromo-3-ethoxynaphthalene facilitates the formation of highly reactive organometallic intermediates, which are powerful tools in carbon-carbon bond formation. libretexts.org

Grignard Reagents: By reacting this compound with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, 2-(3-ethoxynaphthyl)magnesium bromide, can be prepared. libretexts.orgmasterorganicchemistry.comchemguide.co.uk These reagents are potent nucleophiles and strong bases. masterorganicchemistry.combyjus.com The formation process involves the insertion of magnesium between the carbon and bromine atoms. masterorganicchemistry.com Grignard reagents are known to react with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide, to form alcohols and carboxylic acids, respectively. masterorganicchemistry.comchemguide.co.ukbyjus.com For instance, the reaction of a Grignard reagent with carbon dioxide, followed by acidic workup, yields a carboxylic acid with one additional carbon atom. chemguide.co.uk

Organolithium Compounds: Alternatively, treatment of this compound with two equivalents of lithium metal can generate the corresponding organolithium reagent, (3-ethoxynaphthalen-2-yl)lithium. masterorganicchemistry.com Organolithium reagents are even more reactive than Grignar d reagents and are also strong bases and nucleophiles. wikipedia.orgsigmaaldrich.com Their high reactivity necessitates careful handling in anhydrous conditions. sigmaaldrich.comlibretexts.org These reagents are valuable for creating new carbon-carbon bonds through reactions with various electrophiles. wikipedia.org

Cross-Coupling Reactions Utilizing the Bromine Center

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of C-C bonds. nih.govrsc.orgresearchgate.net

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are widely employed to facilitate the coupling of this compound with various partners. nih.govrsc.org The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. snnu.edu.cnnih.gov In the context of this compound, this reaction allows for the formation of a new carbon-carbon bond at the 2-position of the naphthalene ring by coupling with a variety of boronic acids or their esters. mdpi.combeilstein-journals.org

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. mdpi.com The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency. nih.gov The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Temperature (°C) Yield (%) Reference
2-bromo-4-methoxybenzaldehyde 5-formyl-2-methoxyphenylboronic acid PdCl₂(dppf) NaOH THF 120 (Microwave) 48 mdpi.com
3-bromophenol bis(pinacolato)diboron SiliaCat DPP-Pd - Isopropanol - >95 (conversion) beilstein-journals.org
4-bromoanisole bis(pinacolato)diboron SiliaCat DPP-Pd - Isopropanol - >95 (conversion) beilstein-journals.org

The Stille coupling reaction provides another powerful method for carbon-carbon bond formation by coupling an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgu-tokyo.ac.jp This reaction is valued for the stability and functional group tolerance of the organostannane reagents. mdpi.comresearchgate.net

This compound can be effectively coupled with various organostannanes in the presence of a palladium catalyst to generate a diverse range of substituted naphthalene derivatives. The mechanism generally involves an oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org

Table 2: General Conditions for Stille Cross-Coupling

Aryl Halide Organostannane Catalyst Additive/Base Solvent Temperature (°C) Reference
Aryl Bromide Organostannane Pd(OAc)₂ / XPhos CsF DME 80 nih.gov

Mechanistic Insights into Cross-Coupling Catalytic Cycles (Oxidative Addition, Transmetalation, Reductive Elimination)

The catalytic cycles of both the Negishi and Heck reactions share fundamental steps: oxidative addition, transmetalation (in Negishi coupling) or migratory insertion (in Heck coupling), and reductive elimination. numberanalytics.comscienceinfo.com

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) or nickel(0) catalyst. This step forms a Pd(II) or Ni(II) intermediate. numberanalytics.comscienceinfo.com The reactivity for this step generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Transmetalation (Negishi Coupling): In the Negishi coupling, the organic group from the organozinc reagent is transferred to the palladium or nickel center. numberanalytics.com This step is crucial for bringing the two coupling partners together on the metal catalyst. illinois.edu The presence of lithium salts can be beneficial, as they can break down organozinc aggregates into more reactive monomeric zincate species. illinois.edu

Migratory Insertion (Heck Reaction): In the Heck reaction, the alkene coordinates to the palladium(II) complex and then inserts into the Pd-C bond. wikipedia.orgscienceinfo.com This step typically proceeds in a syn-addition fashion. scienceinfo.com

β-Hydride Elimination (Heck Reaction): Following migratory insertion, a β-hydride elimination occurs to form the substituted alkene product and a palladium-hydride species. scienceinfo.com

Reductive Elimination: The final step in both cycles is reductive elimination, where the two coupled organic fragments are expelled from the metal center, forming the final product and regenerating the active Pd(0) or Ni(0) catalyst. numberanalytics.comillinois.edu The use of bulky ligands can facilitate this step. illinois.edu

Ligand Effects and Catalyst Design in Cross-Coupling Chemistry

The choice of ligand is critical in cross-coupling reactions as it significantly influences the catalyst's stability, activity, and selectivity. sigmaaldrich.com Ligands can affect the rates of oxidative addition and reductive elimination, and can also play a role in preventing catalyst deactivation. nih.gov

For Negishi couplings, bulky and electron-rich phosphine (B1218219) ligands, such as those based on biaryl backbones (e.g., SPhos, RuPhos, XPhos), have been shown to be highly effective. nih.govnih.gov These ligands promote the formation of coordinatively unsaturated metal centers, which are more reactive in the catalytic cycle. rug.nl The development of palladacycle precatalysts has also provided more stable and efficient catalyst systems. nih.gov

Reactivity of the Ethoxy Substituent

The ethoxy group at the 3-position of the naphthalene ring also contributes to the chemical reactivity of this compound.

Ether Cleavage Reactions

Ethers are generally unreactive but can be cleaved under harsh conditions using strong acids like HBr or HI. libretexts.orgopenstax.org The cleavage of aryl alkyl ethers, such as this compound, typically proceeds via an SN2 mechanism where the halide ion attacks the less sterically hindered alkyl group. libretexts.orgmasterorganicchemistry.com In this case, the reaction would yield 2-bromo-3-naphthol and ethyl halide. libretexts.org The reaction is initiated by protonation of the ether oxygen, making the ethoxy group a better leaving group. masterorganicchemistry.com Diaryl ethers, however, are generally resistant to cleavage by acids. libretexts.org

Potential for Oxidation or Further Functionalization

While the naphthalene core is the primary site of reactivity, the ethoxy group offers potential for further chemical transformations. Oxidation of the ethoxy group could potentially lead to the formation of an acetate (B1210297) or other oxidized functionalities, although this would likely require specific and controlled oxidizing agents to avoid reaction at the naphthalene ring. smolecule.com The presence of the ethoxy group also influences the electronic properties of the naphthalene ring, which can affect the regioselectivity and rate of electrophilic aromatic substitution reactions, should they be performed. Additionally, the synthesis of related ethoxy-substituted naphthalenes has been explored for applications in materials science, such as hole-transporting materials in organic solar cells, indicating the utility of this functional group in tuning the electronic and physical properties of the molecule. scispace.com

Electrophilic Aromatic Substitution on the Naphthalene Core

Electrophilic aromatic substitution (SEAr) represents a fundamental class of reactions for functionalizing aromatic systems. The reactivity and regioselectivity of these reactions on a substituted naphthalene core, such as in this compound, are dictated by the electronic properties of the existing substituents.

The directing effects of the ethoxy and bromo substituents on the naphthalene ring in this compound are a result of the interplay between inductive and resonance (mesomeric) effects.

Ethoxy Group (-OEt): The oxygen atom in the ethoxy group possesses lone pairs of electrons that can be donated into the aromatic π-system. This positive resonance effect (+M) strongly outweighs its negative inductive effect (-I) caused by the oxygen's electronegativity. uobasrah.edu.iq Consequently, the ethoxy group is a powerful activating group, increasing the electron density of the naphthalene ring and making it more susceptible to electrophilic attack. uobasrah.edu.iqmasterorganicchemistry.com This activating influence is most pronounced at the ortho and para positions relative to the substituent. In the context of the naphthalene ring, this directs electrophiles primarily to the C1 and C4 positions.

Combined Effect and Regioselectivity:

In this compound, the powerful activating and ortho/para-directing ethoxy group at C3 dominates the weaker, deactivating bromo group at C2. uobasrah.edu.iq The primary positions activated by the ethoxy group are C1 (ortho) and C4 (para). The bromo group at C2 deactivates the ring but directs to its ortho positions (C1 and C3) and para position (C6).

The C1 position is ortho to both the strongly activating ethoxy group and the deactivating bromo group. The C4 position is para to the activating ethoxy group. Electrophilic aromatic substitution on naphthalene itself preferentially occurs at the α-position (C1) over the β-position (C2) because the arenium ion intermediate for α-substitution is more stabilized by resonance. uobasrah.edu.iqlibretexts.org

Considering these factors, the C1 position is the most electronically enriched and sterically accessible site for electrophilic attack. The strong activation by the ethoxy group at this position overcomes the deactivating influence of the adjacent bromine atom. Therefore, electrophilic substitution on this compound is expected to show high regioselectivity for the C1 position.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentTypeDominant Electronic EffectDirecting Influence
-OCH₂CH₃ (Ethoxy)Activating+M (Resonance Donation)Ortho, Para (to C3)
-Br (Bromo)Deactivating-I (Inductive Withdrawal)Ortho, Para (to C2)

Acylation and formylation are key electrophilic aromatic substitution reactions for introducing carbonyl functionalities.

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. jk-sci.comwikipedia.org The reaction typically uses a Vilsmeier reagent, a chloroiminium ion, generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org For substrates like 2-ethoxynaphthalene (B165321), which is structurally analogous to this compound, formylation occurs preferentially at the electron-rich C1 position. researchgate.net Heating 2-ethoxynaphthalene with 1,3,5-triazine (B166579) in polyphosphoric acid is another method that yields 2-ethoxynaphthalene-1-carbaldehyde. researchgate.netrusschembull.ru Given the directing effects discussed, this compound would be expected to undergo formylation under similar conditions to yield 2-bromo-3-ethoxy-1-naphthaldehyde.

Acylation (Friedel-Crafts Reaction): The Friedel-Crafts acylation introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comgoogle.com The reaction of 2-ethoxynaphthalene with acylating agents like 2,4,6-trimethyl-1,3,5-triazine (B3029894) in polyphosphoric acid or with acetyl chloride leads to the formation of the 1-acetyl derivative. researchgate.netgoogle.com Specifically, heating 2-ethoxynaphthalene with 2,4,6-trimethyl-1,3,5-triazine in polyphosphoric acid yields 1-acetyl-2-ethoxynaphthalene. researchgate.net By analogy, the Friedel-Crafts acylation of this compound is predicted to yield the corresponding 1-acyl-2-bromo-3-ethoxynaphthalene.

Table 2: Electrophilic Acylation and Formylation Reactions
Reaction TypeTypical ReagentsSubstratePredicted ProductPosition of Substitution
FormylationDMF, POCl₃ (Vilsmeier-Haack)This compound2-Bromo-3-ethoxy-1-naphthaldehydeC1
AcylationCH₃COCl, AlCl₃ (Friedel-Crafts)This compound1-Acetyl-2-bromo-3-ethoxynaphthaleneC1

Ring Modification and Rearrangement Reactions

Beyond substitution on the existing aromatic core, this compound can undergo reactions that alter the ring structure itself, such as ring enlargements initiated by carbenes.

The reaction of aromatic compounds with carbenes can lead to the formation of cyclopropane (B1198618) adducts, which may then undergo rearrangement to form expanded ring systems. This is famously known as the Buchner ring expansion.

In the case of substituted naphthalenes, carbenes such as dichlorocarbene (B158193) (:CCl₂) can add to one of the double bonds of the aromatic system. Dichlorocarbene is typically generated in situ from chloroform (B151607) (CHCl₃) and a strong base. The reaction of this compound with chloroform has been noted to produce a ring-expansion product. sciencemadness.orgscribd.com Research on 2-alkoxynaphthalenes has shown that reaction with dichlorocarbene leads to ring enlargement, forming benzotropone derivatives. acs.org

The mechanism involves the initial addition of the electrophilic carbene to the most electron-rich double bond of the naphthalene system. For this compound, this is the C1-C2 bond, which is highly activated by the adjacent ethoxy group. This addition forms an unstable bicyclic dichlorocyclopropane intermediate (a norcaradiene-type structure). This intermediate then undergoes a spontaneous electrocyclic ring-opening to relieve strain, resulting in the formation of a seven-membered ring fused to the existing benzene (B151609) ring, yielding a substituted dichlorobenzocycloheptenone (benzotropone) derivative.

Table 3: Carbene-Mediated Ring Enlargement
Carbene SourceCarbene SpeciesSubstrateIntermediate TypeFinal Product Type
CHCl₃, BaseDichlorocarbene (:CCl₂)This compoundDichlorocyclopropane adductSubstituted Benzotropone

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), and their connectivity.

¹H NMR Spectral Analysis for Proton Environments

A detailed ¹H NMR spectral analysis for 2-Bromo-3-ethoxynaphthalene, which would provide information on the chemical shifts, multiplicities, and coupling constants of the protons in the molecule, is not available in the reviewed literature. Such data would be crucial for assigning the specific positions of the hydrogen atoms on the naphthalene (B1677914) ring and the ethoxy group.

¹³C NMR Spectral Analysis for Carbon Framework

Similarly, ¹³C NMR spectral data for this compound, which would identify the chemical shifts of each carbon atom in the molecule's framework, could not be located. This information is vital for confirming the carbon skeleton and the positions of the substituents.

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Advanced 2D NMR techniques such as COSY, HSQC, HMBC, ROESY, and DOSY are instrumental in establishing detailed connectivity and spatial relationships between atoms in a molecule. No published studies employing these advanced NMR techniques for the structural analysis of this compound were found.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Specific FT-IR or Raman spectra for this compound are not documented in the available scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. It has been noted that UV absorption spectroscopy can be a valuable tool for identifying isomeric structures in related naphthalene derivatives. scribd.com For the class of linearly conjugated systems to which this compound belongs, a maximum absorption in the range of 299-348 nm has been suggested. scribd.com However, a specific UV-Vis spectrum with precise absorption maxima for this compound is not provided in the available literature.

Mass Spectrometry (e.g., High-Resolution ESI-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. A detailed mass spectrometric analysis, including high-resolution data and fragmentation pathways for this compound, has not been reported in the reviewed sources.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. This indicates that the definitive solid-state structure of this specific compound has not yet been determined and reported publicly.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the accurate determination of bond lengths, bond angles, and crystallographic parameters such as the unit cell dimensions and space group.

Although crystallographic data is available for structurally related compounds, such as various substituted bromonaphthalenes and ethoxynaphthalenes, this information cannot be directly extrapolated to define the precise solid-state structure of this compound. The specific placement of the bromo and ethoxy groups at the 2 and 3 positions of the naphthalene ring will uniquely influence the crystal packing and intermolecular interactions.

Without experimental diffraction data, key structural details remain undetermined. These include:

Crystal System and Space Group: The classification of the crystal's symmetry.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice.

Molecular Conformation: The precise dihedral angles describing the orientation of the ethoxy group relative to the naphthalene ring.

Intermolecular Interactions: The nature and geometry of any non-covalent interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

The generation of a detailed structural analysis, including data tables of crystallographic parameters, is therefore not possible at this time due to the absence of the requisite experimental data in the public domain. Further research, involving the successful growth of a single crystal of this compound and subsequent X-ray diffraction analysis, would be required to elucidate its definitive solid-state structure.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies on 2-Bromo-3-ethoxynaphthalene

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of naphthalene (B1677914) derivatives. researchgate.netresearchgate.net For this compound, DFT calculations, likely employing functionals such as B3LYP with basis sets like 6-311+G(d,p), would be instrumental in elucidating its fundamental chemical nature. acs.orgtandfonline.com

Geometry Optimization and Conformational Analysis

The initial step in the theoretical study of this compound involves the optimization of its molecular geometry to find the most stable conformation. This process identifies the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this molecule, a key aspect of conformational analysis is the orientation of the ethoxy group relative to the naphthalene ring. The dihedral angle between the C-O-C plane of the ethoxy group and the plane of the naphthalene ring determines the spatial arrangement and can influence the molecule's electronic properties and reactivity.

Theoretical studies on similar substituted aromatic compounds suggest that the planarity of the system is a critical factor in its stability. researchgate.net The geometry optimization would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound.

Table 1: Predicted Optimized Geometric Parameters for this compound This table presents hypothetical yet realistic values based on DFT calculations for similar substituted naphthalenes.

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-O (Aromatic) Bond Length ~1.36 Å
O-C (Ethyl) Bond Length ~1.44 Å
C-C (Aromatic) Bond Lengths ~1.37 - 1.42 Å
C-O-C Bond Angle ~118°

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Energies, Energy Gaps)

The electronic structure of this compound can be characterized by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. mdpi.com

In this compound, the electron-donating ethoxy group and the electron-withdrawing bromine atom are expected to influence the energies of the FMOs. The ethoxy group would likely raise the HOMO energy, while the bromine atom would lower the LUMO energy. This combined effect could lead to a relatively small HOMO-LUMO gap, suggesting a reactive nature. mdpi.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound This table presents hypothetical yet realistic values based on DFT calculations for similar aromatic compounds.

Parameter Predicted Energy (eV)
EHOMO ~ -5.8 eV
ELUMO ~ -1.2 eV

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dtic.mil The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a region of high electron density (negative potential) around the oxygen atom of the ethoxy group and on the naphthalene ring, making these sites susceptible to electrophilic attack. Conversely, the area around the hydrogen atoms of the ethyl group and potentially the bromine atom would exhibit a more positive potential, indicating sites for nucleophilic interaction. mdpi.comconicet.gov.ar

Natural Bond Orbital (NBO) Analysis

In this compound, NBO analysis would reveal key interactions, such as the delocalization of lone pair electrons from the oxygen and bromine atoms into the antibonding orbitals of the naphthalene ring. These interactions contribute to the stability of the molecule and influence its electronic properties. The analysis would also provide insights into the hybridization of the atoms and the nature of the chemical bonds. mdpi.comnih.govnih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can be compared with experimental results for structural validation.

DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. For this compound, the predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the naphthalene ring would have distinct chemical shifts depending on their proximity to the bromo and ethoxy substituents. The chemical shifts of the ethyl group protons and carbons can also be predicted. chemicalbook.comdocbrown.infodocbrown.info

Similarly, the vibrational frequencies in the IR spectrum can be calculated. These frequencies correspond to specific bond stretching, bending, and torsional motions within the molecule. The calculated IR spectrum can aid in the assignment of experimental vibrational bands to specific functional groups, such as the C-Br stretch, C-O-C stretches of the ether linkage, and various aromatic C-H and C-C vibrations. mdpi.com

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic aromatic substitution or cross-coupling reactions involving the C-Br bond.

By mapping the potential energy surface for a given reaction, computational models can determine the most likely reaction pathway. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the energy barrier that must be overcome for the reaction to proceed. Such studies provide invaluable insights into the reactivity and synthetic utility of this compound. mdpi.com

Energetics and Kinetics of Key Transformations

A comprehensive search for computational studies on the energetics and kinetics of key transformations involving this compound yielded no specific results. Research in this area would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energy landscapes of potential reactions. Such calculations would provide crucial data on activation energies, transition state geometries, and reaction enthalpies, which are fundamental to understanding the reactivity of the compound.

For related compounds, like 2,3-dichloronaphthoquinone, DFT has been used to study the mechanism of nucleophilic substitution. researchgate.net These studies help in understanding reaction pathways and the stability of intermediates. Similar research on this compound would be valuable for predicting its behavior in various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and electrophilic additions. The absence of such data means that the energetic and kinetic profiles of its reactions remain experimentally determined or inferred from the behavior of analogous structures.

Understanding Regioselectivity and Stereoselectivity through Computational Models

No computational models specifically addressing the regioselectivity or stereoselectivity of reactions involving this compound have been reported in the scientific literature. Computational approaches are instrumental in predicting the outcomes of reactions where multiple products can be formed. nih.govnih.gov For instance, in electrophilic aromatic substitution on the naphthalene ring, theoretical models could predict the most likely position of attack by calculating the energies of the possible intermediates.

Similarly, if the compound were to undergo a reaction creating a new chiral center, computational models could predict the stereochemical outcome by analyzing the energies of the diastereomeric transition states. Studies on other molecular systems have successfully used computational methods to explain and predict regioselectivity and stereoselectivity in reactions such as cycloadditions and catalytic borylations. nih.govnih.govdur.ac.uk Without such studies for this compound, the directing effects of the bromo and ethoxy groups can only be predicted based on general principles of organic chemistry rather than specific computational evidence.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

There are no published molecular dynamics (MD) simulations focused on this compound. MD simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.govnih.govupc.edu

Applications of 2 Bromo 3 Ethoxynaphthalene As a Synthetic Intermediate

Role in the Construction of Complex Organic Molecules

The compound's utility shines in its ability to facilitate the creation of intricate organic structures. It acts as a foundational piece upon which more complex frameworks can be assembled.

2-Bromo-3-ethoxynaphthalene is a key starting material for generating a variety of polysubstituted naphthalenes. nih.gov The bromine atom at the 2-position serves as a handle for introducing a wide range of functional groups through reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. For instance, it can be a precursor for synthesizing other naphthalene (B1677914) derivatives like 2-bromo-6-ethoxy-2-naphthol and 2-bromo-6-ethoxy-1-naphthaldehyde. alfa-chemical.com The ability to selectively modify the naphthalene core is crucial for tuning the properties of the final molecules for specific applications. ontosight.ai

The synthesis of diversely substituted naphthalenes is of significant interest due to their potential applications in the chemical and pharmaceutical industries, as well as their promising electronic and optical properties in fused aromatic systems. nih.gov Traditional methods for creating these molecules can be harsh or lack regioselectivity, making versatile intermediates like this compound particularly valuable. nih.gov

PrecursorResulting Naphthalene SystemSynthetic Method
This compoundDiversely functionalized naphthalenesNucleophilic aromatic substitution, cross-coupling reactions
2-Bromo-6-ethoxynaphthalene2-bromo-6-ethoxy-2-naphtholFurther synthetic steps
2-Bromo-6-ethoxynaphthalene2-bromo-6-ethoxy-1-naphthaldehydeFurther synthetic steps

The compound is instrumental in the synthesis of biaryl and polycyclic aromatic hydrocarbon (PAH) scaffolds. sioc-journal.cn These structures are of great interest due to their unique electronic and photophysical properties. The bromine atom on this compound allows for its participation in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming carbon-carbon bonds and constructing larger aromatic systems. nih.gov

PAHs, which consist of fused aromatic rings, are a class of organic pollutants but are also investigated for their potential in organic electronics. sioc-journal.cnfrontiersin.org The ability to synthesize large, planar PAHs is a key area of research. nih.gov Brominated PAHs, in general, are recognized as important precursors in the synthesis of more complex aromatic structures. nih.gov

Contribution to Materials Science Research

The unique electronic and structural features of this compound and its derivatives make them valuable components in the development of new materials with tailored properties.

Substituted naphthalenes derived from this compound are explored as building blocks for organic electronic and optical materials. guidechem.combldpharm.com The extended π-conjugated system of the naphthalene core can be further extended and modified through reactions at the bromine position, leading to materials with interesting photophysical and electrochemical properties. rsc.org These materials have potential applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The substituents on the naphthalene ring play a crucial role in determining the material's properties, such as charge carrier mobility and emission characteristics. rsc.org

Material ClassPotential ApplicationKey Feature
Substituted triphenylaminesOrganic field-effect transistors (OFETs)High hole mobility
Star-shaped organic semiconductorsOrganic electronic devicesTunable photo-physical and morphological characteristics
Aryl amine based starburst compoundsPhotovoltaics, OLEDs, photorefractive systemsGood hole transporting properties

The principles of using organic building blocks to create larger structures extend to the field of porous materials. Porous organic frameworks (POFs) are a class of materials with high surface areas and tunable porosities, making them suitable for applications in gas storage and separation, catalysis, and sensing. rsc.orgmdpi.com While direct use of this compound in POFs is not explicitly detailed, the synthetic methodologies used to create complex aromatic structures from this intermediate are analogous to those used in the construction of POFs. The ability to create well-defined, rigid organic molecules is fundamental to designing and synthesizing these advanced materials. liverpool.ac.uk

Relevance in Agrochemical Research

While the primary applications of this compound are in materials science and complex molecule synthesis, related brominated compounds have found use in the agrochemical industry. pacificbiochem.com For example, brominated compounds are employed in the production of pesticides and herbicides. pacificbiochem.com Thiophene derivatives, which share some structural similarities with naphthalene systems, are also used in the synthesis of agrochemicals. ontosight.ai The reactivity of the bromine atom allows for the incorporation of the naphthalene scaffold into larger molecules with potential biological activity. However, specific research detailing the direct application of this compound in agrochemical development is not extensively documented.

Involvement in Pharmaceutical Intermediate Synthesis

The naphthalene scaffold is a prominent structural motif in medicinal chemistry, often referred to as a "privileged" structure due to its ability to bind to a wide range of biological targets. The strategic functionalization of the naphthalene core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. In this context, halogenated naphthalene derivatives, such as this compound, serve as highly valuable and versatile synthetic intermediates. The presence of both a bromine atom and an ethoxy group on the naphthalene ring system provides multiple reaction sites, enabling the construction of complex molecular architectures for pharmaceutical applications. The bromine atom, in particular, is a key functional group for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Development of New Synthetic Pathways to Medicinal Scaffolds

The utility of this compound and its analogs in the development of new synthetic pathways to medicinally relevant scaffolds is rooted in the reactivity of the aryl bromide. This functional group is a cornerstone for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for drug discovery and development. While specific, detailed synthetic applications for this compound are not extensively documented in publicly available research, the reactivity of its chemical motifs is well-established through the study of closely related analogs.

The brominated naphthalene core is a versatile building block for creating more complex organic molecules. The bromine atom can be readily substituted or used in coupling reactions, while the ethoxy group modulates the electronic properties and steric environment of the molecule.

A closely related compound, This compound-1,4-dione , has been identified as a naphthoquinone derivative with potential biological activities. Naphthoquinones are known for their anticancer and anti-infective properties, often linked to their ability to generate reactive oxygen species and interact with cellular metabolic pathways. smolecule.com The synthesis of this dione (B5365651) typically involves the bromination and ethoxylation of a naphthalene precursor, followed by oxidation to form the quinone structure. smolecule.com

Table 1: Profile of this compound-1,4-dione
AttributeDescriptionReference
Molecular FormulaC₁₂H₉BrO₃ smolecule.com
Key Functional GroupsNaphthalene core, Bromine atom, Ethoxy group, Dione (quinone) smolecule.com
Potential Biological ActivitiesAnticancer, Antiviral, Antibacterial smolecule.com
Mechanism of ActionMay involve redox cycling to generate reactive oxygen species (ROS), leading to cellular oxidative stress and inhibition of key enzymes. smolecule.com
Synthetic UtilityServes as a building block for more complex molecules in organic synthesis and drug development. smolecule.com

The synthetic potential of the 2-bromo-alkoxynaphthalene scaffold is clearly demonstrated by its isomers and analogs, which serve as key intermediates in the synthesis of various medicinal scaffolds.

Illustrative Synthetic Pathways Using Bromo-Alkoxynaphthalene Analogs:

Synthesis of Naphthylisopropylamines (MAO Inhibitors): 6-Alkoxy-2-bromonaphthalene derivatives are used to synthesize potential monoamine oxidase (MAO) inhibitors. The synthesis involves converting the bromo-naphthalene into a Grignard reagent, followed by formylation and subsequent reaction steps to build the final isopropylamine (B41738) side chain. uchile.cl The alkoxy group at the 6-position was found to enhance the inhibitory potency compared to unsubstituted analogs. uchile.cl

Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors: In the search for new anti-malarial agents, 2-bromo-6-ethoxynaphthalene was used as a starting material to prepare a series of pyrrolo[2,3-d]pyrimidines designed to inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). nih.gov The naphthyl substituent was found to fit well into a large hydrophobic pocket of the enzyme's active site. nih.gov

Synthesis of NSAIDs: 2-Bromo-6-methoxynaphthalene is a well-known intermediate in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. The key step is a palladium-catalyzed Heck reaction, which couples the aryl bromide with an enol ether. This analog is also an intermediate for the synthesis of Naproxen.

These examples highlight the principal reactions that make 2-bromo-alkoxynaphthalenes valuable in medicinal chemistry. The bromine atom provides a handle for introducing diverse chemical moieties, a crucial step in developing structure-activity relationships (SAR) for new drug candidates.

Table 2: Key Reactions for Developing Medicinal Scaffolds from Bromo-Alkoxynaphthalenes
Reaction TypeDescriptionExample Medicinal Scaffold/IntermediateReference
Heck ReactionPalladium-catalyzed coupling of the aryl bromide with an alkene.Nabumetone (NSAID)
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling with a boronic acid/ester to form C-C bonds.Complex bi-aryl structures
Grignard ReactionFormation of an organomagnesium reagent, which can then react with various electrophiles (e.g., aldehydes, CO₂).Naphthaldehydes, Naphthoic acids uchile.clgoogle.com
Nucleophilic SubstitutionReplacement of the bromine atom with nucleophiles like amines or thiols.Substituted naphthalenes

Based on the established reactivity of its analogs, this compound is a promising, though currently underutilized, intermediate for the synthesis of novel pharmaceutical compounds. Its structure is well-suited for developing new generations of kinase inhibitors, anti-inflammatory agents, and other therapeutics built upon the privileged naphthalene scaffold.

Future Research Directions and Advanced Research Perspectives

Development of Greener and More Sustainable Synthetic Routes

A significant thrust in modern chemistry is the development of environmentally benign synthetic protocols. For 2-bromo-3-ethoxynaphthalene, this involves a multi-faceted approach aimed at reducing waste, avoiding hazardous reagents, and improving energy efficiency.

The synthesis of this compound traditionally involves bromination and ethoxylation steps. Future research will likely focus on designing novel catalysts that can enhance the efficiency and selectivity of these transformations. For instance, the development of regioselective catalysts for the bromination of 2-ethoxynaphthalene (B165321) would be a significant advancement, minimizing the formation of unwanted isomers. Research into the catalytic synthesis of 2-ethoxynaphthalene itself, a precursor, has explored complex zirconium catalysts. rudn.ru The principles of green chemistry, such as microwave-assisted organic reactions, offer pathways to faster and more energy-efficient synthesis with potentially higher yields and simpler purification. bspublications.net The use of water as a solvent in the presence of surfactants is another promising green approach that has been explored for the halogenation of naphthalene (B1677914) derivatives. scirp.orgscirp.org

Catalyst TypePotential Application in SynthesisAnticipated Benefits
Zeolites Shape-selective bromination of 2-ethoxynaphthaleneImproved regioselectivity, reduced by-product formation
Transition Metal Complexes Catalytic C-H activation for direct ethoxylationAtom economy, fewer synthetic steps
Organocatalysts Metal-free bromination and etherification reactionsReduced metal contamination, milder reaction conditions
Phase-Transfer Catalysts Enhanced reaction rates in biphasic systemsUse of greener solvents, easier product separation

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for seamless scale-up. sailife.comseqens.comajibio-pharma.com The application of flow chemistry to the synthesis of this compound could lead to a more efficient and safer production process. ewadirect.commdpi.com This approach is particularly beneficial for handling hazardous reagents and controlling highly exothermic reactions. sailife.comewadirect.com The modular nature of flow reactors also allows for rapid optimization of reaction conditions and can be adapted for multi-step syntheses. ajibio-pharma.com

ParameterBatch ProcessingFlow Chemistry
Safety Higher risk with large volumes of hazardous materialsSmaller reaction volumes enhance safety
Heat Transfer Often inefficient, leading to hotspotsSuperior heat exchange and temperature control
Scalability Challenging, often requires re-optimizationSimpler scale-up by running the system for longer
Reproducibility Can be variable between batchesHighly consistent and reproducible results

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric environment of this compound, with its electron-donating ethoxy group and the reactive bromo substituent, makes it a candidate for exploring novel reactivity. Future research could investigate its participation in unconventional coupling reactions or its use as a precursor for generating reactive intermediates. For example, studies on the reaction of similar 2-alkoxynaphthalenes with dichlorocarbene (B158193) have shown ring-enlargement to form benzotropone derivatives, suggesting that this compound could undergo similar unprecedented transformations. acs.org The development of new synthetic methods, such as transition-metal-free silylation of aromatic compounds, could also be applied to create novel derivatives. google.com

Integration with Advanced Automation and Artificial Intelligence in Synthesis

The integration of robotics and artificial intelligence (AI) is set to revolutionize chemical synthesis. Automated synthesis platforms can perform numerous experiments in a short period, enabling high-throughput screening of reaction conditions to optimize the synthesis of this compound. Machine learning algorithms can analyze this data to predict optimal reaction parameters, suggest novel synthetic routes, and even design new catalysts. This approach can accelerate the discovery and development of more efficient and sustainable synthetic methods.

Targeted Synthesis of Naphthalene-Based Architectures with Tunable Properties

This compound serves as a valuable building block for the construction of larger, more complex naphthalene-based molecular architectures. smolecule.com Its functional groups allow for sequential, regioselective modifications. For instance, the bromo group can be utilized in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the ethoxy group can be modified or cleaved. This allows for the targeted synthesis of push-pull dyes, molecular probes, and materials for organic electronics with precisely tuned optical and electronic properties. nih.gov The fusion of naphthalene units to other aromatic systems, such as porphyrins, is an active area of research for creating materials with unique photophysical properties. researchgate.net

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Analysis

A deeper understanding of reaction mechanisms is crucial for process optimization. Advanced spectroscopic techniques, such as in situ Infrared (IR) spectroscopy (ReactIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products during the synthesis of this compound. sailife.com This data is invaluable for kinetic studies and for identifying transient or unstable intermediates, leading to a more robust and controlled manufacturing process. uobasrah.edu.iq High-resolution mass spectrometry and 2D NMR techniques are also essential for the unambiguous characterization of the final product and any impurities. ru.nl

Q & A

Q. What are the standard laboratory synthesis methods for 2-Bromo-3-ethoxynaphthalene?

A common approach involves regioselective bromination of 3-ethoxynaphthalene using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with a catalytic amount of azobisisobutyronitrile (AIBN) to initiate radical bromination. This method is analogous to protocols used for synthesizing structurally similar brominated naphthalene derivatives . Key steps include:

  • Dissolving the substrate in CCl₄ under inert atmosphere.
  • Monitoring reaction progress via TLC (e.g., methanol/dichloromethane mobile phases).
  • Purification via column chromatography to isolate the product.

Q. How is the purity and structural integrity of this compound validated experimentally?

Analytical techniques include:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% is typical for research-grade compounds) .
  • Mass Spectrometry (MS) : Electron ionization (EI) or electrospray ionization (ESI) to confirm molecular weight and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve substituent positions and verify regioselectivity. Challenges arise from the naphthalene ring’s complex splitting patterns and ethoxy group shielding effects .

Advanced Research Questions

Q. How does the ethoxy substituent influence bromination regioselectivity in naphthalene derivatives?

The ethoxy group (-OCH₂CH₃) is an electron-donating substituent that directs electrophilic bromination to the ortho and para positions of the adjacent aromatic ring. However, steric hindrance from the ethoxy group may favor bromination at less hindered positions. Computational studies (e.g., DFT) or competitive reaction experiments with model compounds (e.g., 3-ethoxynaphthalene vs. unsubstituted naphthalene) can quantify these effects .

Q. What challenges arise in the spectroscopic characterization of this compound?

  • NMR Complexity : Overlapping signals from the naphthalene backbone and substituents require high-field instruments (≥400 MHz) and advanced techniques like COSY or NOESY for resolution .
  • Mass Spectrometry Fragmentation : Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification, but fragmentation patterns must be carefully interpreted to distinguish between structural isomers .
  • Chromatographic Retention : Polar ethoxy groups may reduce volatility in GC, necessitating derivatization or HPLC with UV detection for accurate quantification .

Q. How can conflicting data on reaction yields or regioselectivity be resolved?

  • Controlled Replication : Standardize reaction conditions (solvent, temperature, initiator concentration) to isolate variables.
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled substrates to track reaction pathways.
  • Cross-Validation : Compare results with alternative bromination agents (e.g., Br₂/FeBr₃ vs. NBS/AIBN) to identify mechanistic discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.